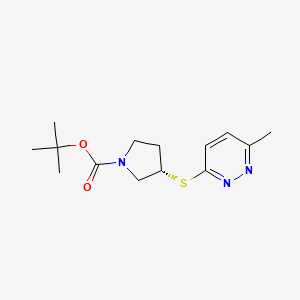

(S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18696786

Molecular Formula: C14H21N3O2S

Molecular Weight: 295.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21N3O2S |

|---|---|

| Molecular Weight | 295.40 g/mol |

| IUPAC Name | tert-butyl (3S)-3-(6-methylpyridazin-3-yl)sulfanylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H21N3O2S/c1-10-5-6-12(16-15-10)20-11-7-8-17(9-11)13(18)19-14(2,3)4/h5-6,11H,7-9H2,1-4H3/t11-/m0/s1 |

| Standard InChI Key | CJDJWZWOHLJRMZ-NSHDSACASA-N |

| Isomeric SMILES | CC1=NN=C(C=C1)S[C@H]2CCN(C2)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1=NN=C(C=C1)SC2CCN(C2)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound integrates three primary components:

-

Pyrrolidine ring: A five-membered saturated nitrogen heterocycle contributing conformational flexibility.

-

Pyridazine derivative: A six-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a methyl group at position 6 and a sulfanyl (-S-) group at position 3.

-

tert-Butyl ester: A bulky protecting group commonly used to stabilize carboxylic acids during synthetic processes.

The stereochemistry at the pyrrolidine’s third position is specified as (S), which influences its interaction with biological targets .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols common to pyrrolidine-pyridazine hybrids:

-

Pyrrolidine functionalization: Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate under basic conditions.

-

Pyridazine-thiol coupling: Mitsunobu or nucleophilic substitution reactions to attach the 6-methyl-pyridazin-3-ylsulfanyl moiety to the pyrrolidine ring .

Key challenges include maintaining stereochemical integrity and optimizing yields during sulfur-based coupling reactions. Industrial-scale production may employ continuous flow systems to enhance efficiency .

Structural and Electronic Features

Conformational Analysis

The pyrrolidine ring adopts an envelope conformation, with the sulfanyl-pyridazine group occupying an equatorial position to minimize steric hindrance. Density functional theory (DFT) calculations predict strong electron-withdrawing effects from the pyridazine ring, polarizing the sulfanyl group for nucleophilic attacks .

Spectroscopic Signatures

Comparative Analysis with Structural Analogs

The tert-butyl ester in the target compound confers superior metabolic stability compared to non-esterified analogs .

Industrial and Research Applications

Medicinal Chemistry

This compound serves as a key intermediate in synthesizing:

-

Kinase inhibitors: For oncology and autoimmune therapies.

-

Antibacterial agents: Targeting multidrug-resistant pathogens .

Chemical Biology

The sulfanyl group enables site-specific bioconjugation, facilitating the development of activity-based probes for enzyme profiling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume